molecular formula C23H24ClN3O3 B12910982 3(2H)-Pyridazinone, 4-(m-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-morpholinoethyl)- CAS No. 23338-38-7

3(2H)-Pyridazinone, 4-(m-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-morpholinoethyl)-

Cat. No.: B12910982
CAS No.: 23338-38-7
M. Wt: 425.9 g/mol
InChI Key: RUQWYSFMCBXOMM-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 4-(m-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-morpholinoethyl)- is a synthetic organic compound belonging to the pyridazinone family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups in its structure makes it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 4-(m-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-morpholinoethyl)- typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Substitution Reactions: Introduction of the m-chlorophenyl and p-methoxyphenyl groups can be done via electrophilic aromatic substitution reactions.

    Addition of the Morpholinoethyl Group: This step might involve nucleophilic substitution reactions where the morpholinoethyl group is introduced to the pyridazinone core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include:

    Catalysis: Using catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Employing crystallization, distillation, or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 4-(m-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-morpholinoethyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of nitro groups to amines using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: Halogenation, nitration, and sulfonation reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield pyridazinone oxides, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 4-(m-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-morpholinoethyl)- involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    3(2H)-Pyridazinone, 4-(m-chlorophenyl)-6-(p-methoxyphenyl)-2-(ethyl)-: Lacks the morpholino group.

    3(2H)-Pyridazinone, 4-(m-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-piperidinoethyl)-: Contains a piperidino group instead of a morpholino group.

Uniqueness

The presence of the morpholinoethyl group in 3(2H)-Pyridazinone, 4-(m-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-morpholinoethyl)- might confer unique biological properties, such as enhanced solubility or specific binding affinity to biological targets, distinguishing it from similar compounds.

Properties

CAS No.

23338-38-7

Molecular Formula

C23H24ClN3O3

Molecular Weight

425.9 g/mol

IUPAC Name

4-(3-chlorophenyl)-6-(4-methoxyphenyl)-2-(2-morpholin-4-ylethyl)pyridazin-3-one

InChI

InChI=1S/C23H24ClN3O3/c1-29-20-7-5-17(6-8-20)22-16-21(18-3-2-4-19(24)15-18)23(28)27(25-22)10-9-26-11-13-30-14-12-26/h2-8,15-16H,9-14H2,1H3

InChI Key

RUQWYSFMCBXOMM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C(=C2)C3=CC(=CC=C3)Cl)CCN4CCOCC4

Origin of Product

United States

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